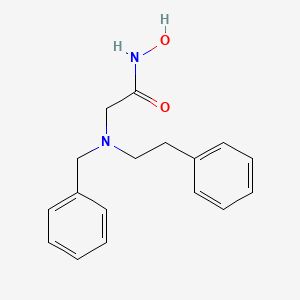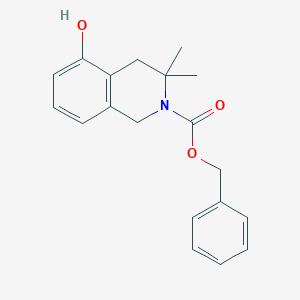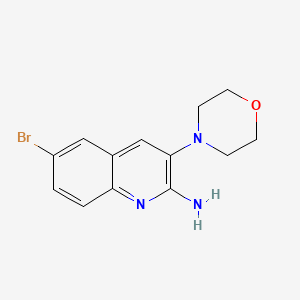
6-Bromo-3-morpholin-4-ylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-morpholin-4-ylquinolin-2-amine is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6th position and a morpholine ring at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-morpholin-4-ylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline.
Formation of Intermediate: The 6-bromoquinoline undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form 6-bromo-3-morpholin-4-ylquinoline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-3-morpholin-4-ylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-3-morpholin-4-ylquinolin-2-amine is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine
Comparison: 6-Bromo-3-morpholin-4-ylquinolin-2-amine is unique due to the presence of both a bromine atom and a morpholine ring on the quinoline core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the morpholine ring, in particular, enhances its solubility and potential bioactivity compared to other similar compounds.
特性
分子式 |
C13H14BrN3O |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
6-bromo-3-morpholin-4-ylquinolin-2-amine |
InChI |
InChI=1S/C13H14BrN3O/c14-10-1-2-11-9(7-10)8-12(13(15)16-11)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
InChIキー |
DSVQXUXIUMLXGB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(N=C3C=CC(=CC3=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
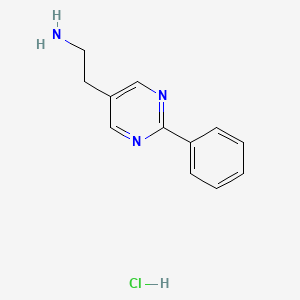
![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)
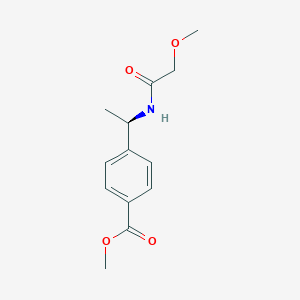
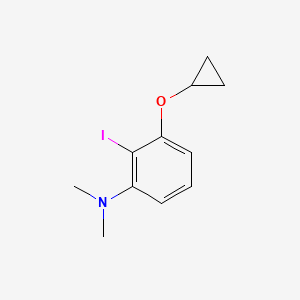
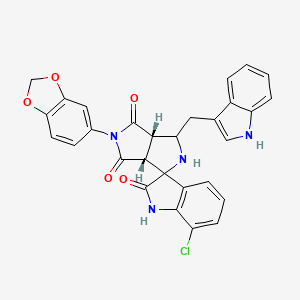
![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
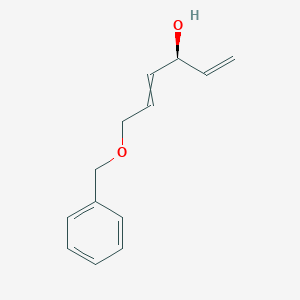
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
